molecular formula C20H22N2O B13844304 (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide

(E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide

Cat. No.: B13844304
M. Wt: 306.4 g/mol
InChI Key: XUCNPKIBGXOOIT-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a naphthalene ring, an alkyne group, and a nitrous amide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide typically involves multiple steps. The process begins with the preparation of the alkyne and naphthalene intermediates. These intermediates are then subjected to a series of reactions, including alkylation, amination, and nitrosation, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrous amide group.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne or naphthalene moieties using reagents like sodium azide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium azide in dimethylformamide at moderate temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalene or alkyne compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide involves its interaction with specific molecular targets. The nitrous amide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The alkyne and naphthalene moieties can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of an alkyne group, a naphthalene ring, and a nitrous amide functional group. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-6,6-dimethylhept-2-en-4-ynyl]-N-(naphthalen-1-ylmethyl)nitrous amide

InChI

InChI=1S/C20H22N2O/c1-20(2,3)14-7-4-8-15-22(21-23)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3/b8-4+

InChI Key

XUCNPKIBGXOOIT-XBXARRHUSA-N

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(CC1=CC=CC2=CC=CC=C21)N=O

Canonical SMILES

CC(C)(C)C#CC=CCN(CC1=CC=CC2=CC=CC=C21)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.